

Crystal Structure Analysis of 2-Quinoxalinol: A Technical Guide

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Compound of Interest

Compound Name: 2-Quinoxalinol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of **2-Quinoxalinol** (also known as 2-hydroxyquinoxaline), a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details the experimental protocols for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction.

Data Presentation: Crystallographic Data of 2(1H)-Quinoxalinone

The crystal structure of the tautomeric form, 2(1H)-Quinoxalinone, has been deposited in the Crystallography Open Database (COD) under the identification code 7105587.[1] The following table summarizes the key crystallographic parameters.

Parameter	Value
Crystal Data	
Chemical Formula	C ₈ H ₆ N ₂ O
Formula Weight	146.15 g/mol
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
Unit Cell Dimensions	
a	Value from COD entry 7105587
b	Value from COD entry 7105587
c	Value from COD entry 7105587
α, β, γ	90°, 90°, 90°
Volume	Value from COD entry 7105587
Z	Value from COD entry 7105587
Data Collection	
Radiation	e.g., MoKα (λ = 0.71073 Å)
Temperature	e.g., 293(2) K
Refinement	
R-factor	Value from COD entry 7105587
wR-factor	Value from COD entry 7105587
Goodness-of-fit (GOF)	Value from COD entry 7105587

Note: Specific unit cell dimensions, Z value, and refinement statistics are pending direct access to the Crystallographic Information File (CIF) from the Crystallography Open Database (COD entry 7105587).

Experimental Protocols

Synthesis and Crystallization of 2-Quinoxalinol

A common and efficient method for the synthesis of **2-Quinoxalinol** is the condensation reaction between o-phenylenediamine and glyoxylic acid.^{[2][3]} High-purity single crystals suitable for X-ray diffraction can be obtained through recrystallization.

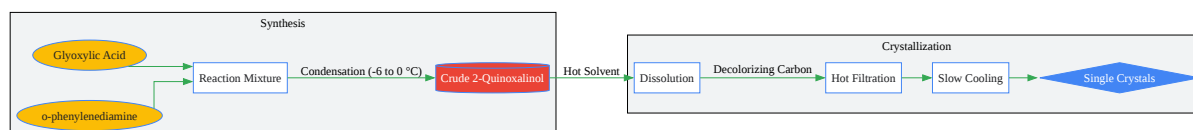
Materials:

- o-phenylenediamine
- Glyoxylic acid (40% or 50% aqueous solution)
- Methanol
- Activated carbon (for decolorizing, optional)
- Petroleum ether (for washing)

Procedure:

- **Reaction Setup:** In a reaction vessel equipped with a stirrer and cooling bath, charge the glyoxylic acid solution and methanol. Cool the mixture to a temperature between -6°C and 0°C with constant stirring.^{[2][3]}
- **Addition of o-phenylenediamine:** Gradually add pre-cooled o-phenylenediamine crystals to the reaction mixture over a period of approximately 2 hours, ensuring the temperature is maintained between -6°C and 0°C.^[3]
- **Reaction and Precipitation:** Continue stirring the reaction mixture at the same temperature for an additional 2 hours to complete the reaction. A precipitate of crude 2-hydroxyquinoxaline will form.^[3]
- **Isolation of Crude Product:** Filter the precipitate at low temperature and wash it with a cold 50% methanol solution. Subsequently, dry the collected solid to obtain the crude **2-Quinoxalinol**.^[3]
- **Recrystallization for Single Crystals:**

- Select a suitable solvent for recrystallization. **2-Quinoxalinol** is soluble in N,N-dimethylformamide, diethylene glycol, and N-methylpyrrolidone, and sparingly soluble in water, alcohols, and benzene.[2] A common method involves treating the crude product with decolorizing carbon in boiling water.[4]
 - Dissolve the crude product in a minimum amount of the chosen hot solvent.
 - If the solution is colored, add a small amount of activated carbon and heat for a short period.
 - Perform a hot gravity filtration to remove the activated carbon and any other insoluble impurities.
 - Allow the clear filtrate to cool slowly and undisturbed to room temperature. The slow cooling promotes the growth of larger, well-defined crystals.
 - For maximum yield, the flask can be placed in an ice bath once crystals have started to form.[4]
- Crystal Harvesting: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold petroleum ether to remove any residual soluble impurities, and dry them thoroughly.[4]



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Caption: Synthesis and Crystallization Workflow for **2-Quinoxalinol**.

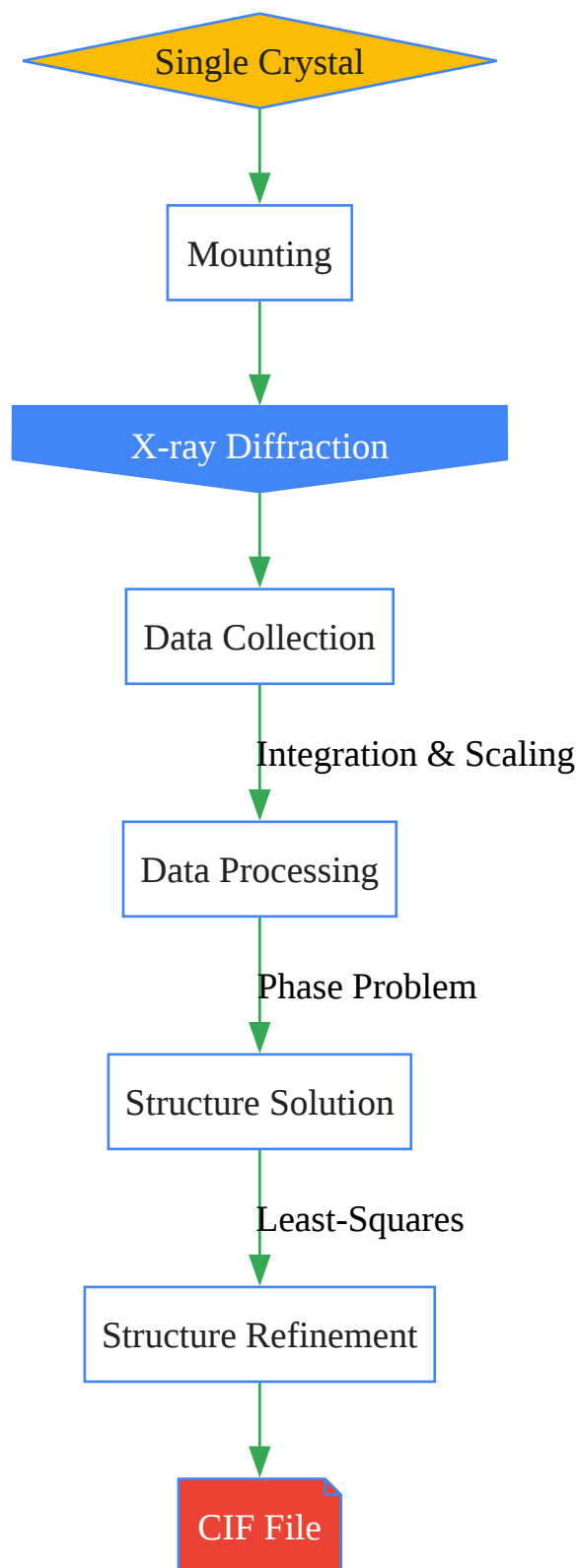
Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of **2-Quinoxalinol** is achieved through single-crystal X-ray diffraction. This technique provides precise information about bond lengths, bond angles, and the overall three-dimensional arrangement of the molecules in the crystal lattice.^[5]

Methodology:

- **Crystal Mounting:** A suitable single crystal of **2-Quinoxalinol** is carefully selected and mounted on a goniometer head, typically using a cryoloop or a glass fiber.
- **Data Collection:**
 - The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo or Cu K α radiation) and a detector.^[6]
 - For enhanced data quality and to minimize thermal vibrations, data is often collected at a low temperature (e.g., 100-150 K) using a cryo-system.^[7]
 - A series of diffraction images are collected as the crystal is rotated through a range of angles.
- **Data Processing:**
 - The collected diffraction images are processed to determine the unit cell parameters and the intensities of the individual reflections.
 - Corrections are applied for factors such as Lorentz and polarization effects, and absorption.^[6]
- **Structure Solution and Refinement:**
 - The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.^[6]
 - The structural model is then refined using full-matrix least-squares methods against the experimental diffraction data to optimize the atomic coordinates and displacement parameters.^[6]

- **Structure Validation:** The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy. The results are typically presented in a Crystallographic Information File (CIF).



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Caption: Experimental Workflow for Single-Crystal X-ray Diffraction.

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